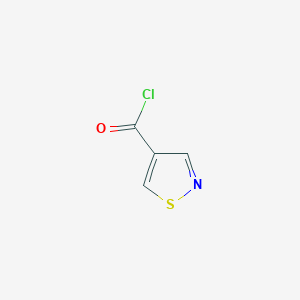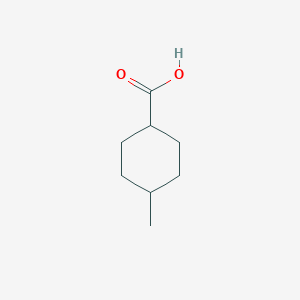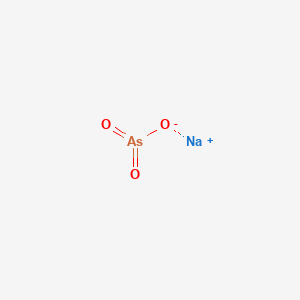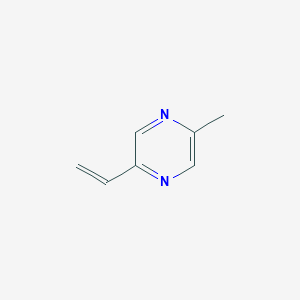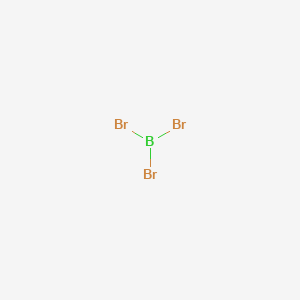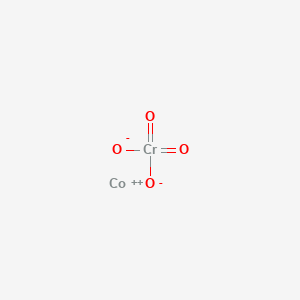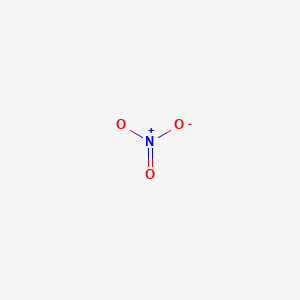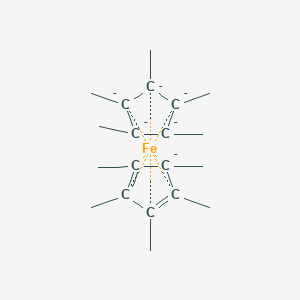
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol is a natural product found in Delphinium barbeyi with data available.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- The chemical under consideration has been explored in the synthesis and stereochemical analysis of various compounds. For instance, a study by Morishita et al. (1992) focused on the synthesis and stereochemistry of glycosides related to this chemical, emphasizing the importance of stereochemical configurations in the synthesis process (Morishita, Honmi, Ito, & Maeba, 1992).
Pharmacological Properties
- Abekura et al. (2019) investigated the anti-inflammatory effects of a compound structurally related to the one . Their findings highlighted the compound's ability to inhibit inflammatory responses, which could be relevant for understanding the pharmacological potential of similar compounds (Abekura, Park, Kwak, Ha, Cho, Chang, Ha, Chang, Lee, & Chung, 2019).
Chemical Reactions and Derivatives
- Izquierdo et al. (1999) explored the reactions and synthesis of derivatives related to this compound, demonstrating the versatility and reactivity of such chemicals in creating a variety of structurally complex molecules (Izquierdo, Plaza, Robles, Rodríguez, Ramirez, & Mota, 1999).
Conformational Analysis
- The compound's structure lends itself to detailed conformational analysis, as demonstrated by research on similar molecules. For example, the work of Camps et al. (1997) on propanobenzo[7]annulene derivatives provided insights into the conformational aspects of such complex molecules, which could be applicable to the compound (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).
Biological and Medicinal Chemistry
- Studies like those conducted by Bekker et al. (2013) on conjugates of bisphosphonates with ursolic, betulonic, and betulinic acids reflect the broader interest in synthesizing and analyzing compounds with potential biological and medicinal applications. The research techniques and findings may offer valuable insights for studying the compound (Bekker, Chukanov, Popov, & Grigor’ev, 2013).
Propriétés
Numéro CAS |
10379-65-4 |
|---|---|
Nom du produit |
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
Formule moléculaire |
C30H50O3 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)32)9-8-19-20-16-26(3,18-31)17-24(33)27(20,4)14-15-29(19,30)6/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30+/m0/s1 |
Clé InChI |
FNQMKNAFKUCFHU-UOPKKJJPSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@@](C[C@H]5O)(C)CO)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)CO)C)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)CO)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






